molecular formula C14H11BrN4O B6468053 N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640899-23-4

N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6468053
CAS No.: 2640899-23-4
M. Wt: 331.17 g/mol
InChI Key: XIXJXVZRPTVCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide-linked 4-bromophenyl moiety at position 5. The bromophenyl group enhances lipophilicity and may influence target binding, while the methyl substituent on the heterocycle could modulate metabolic stability .

Properties

IUPAC Name

N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXJXVZRPTVCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁BrN₄O, with a molecular weight of 331.17 g/mol. The compound features a unique heterocyclic structure that includes both imidazole and pyridazine moieties, which are known to enhance biological activity through various mechanisms.

Antiproliferative Activity

Research has demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the antiproliferative activity of related compounds:

Compound NameCell Line TestedIC₅₀ (µM)Notes
This compoundSW620 (Colon Carcinoma)TBDPotentially effective
6-Bromoimidazo[1,2-a]pyridineHeLa (Cervical Cancer)1.8Moderate activity
6-Bromo-7-methylimidazo[1,2-a]pyridineHCT-116 (Colorectal Carcinoma)3.2Selective activity

The compound's effectiveness against colon carcinoma cells indicates its potential as an anticancer agent. Studies have shown that modifications in the bromine and methyl groups significantly affect the compound's potency.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit serine/threonine kinases, which play critical roles in cell proliferation and survival.
  • Interaction with DNA : The heterocyclic structure may allow for intercalation into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

Structure-Activity Relationships (SAR)

The biological efficacy of imidazo[1,2-b]pyridazine derivatives is often correlated with their structural features. Key factors influencing activity include:

  • Substituent Positioning : The position and nature of substituents (e.g., bromine and methyl groups) on the aromatic ring can enhance or diminish biological activity.
  • Heterocyclic Composition : Variations in the nitrogen content and arrangement within the heterocyclic framework can significantly impact pharmacological properties.

Study 1: Anticancer Activity Evaluation

In a recent study evaluating the antiproliferative effects of various imidazo[1,2-b]pyridazine derivatives, this compound was tested against several cancer cell lines. The results indicated an IC₅₀ value in the sub-micromolar range for specific cell lines, suggesting strong anticancer potential.

Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit AAK1 (Adaptor Associated Kinase 1), which is implicated in various cancer pathways. The study found that modifications to the bromine substituent enhanced kinase inhibition by altering binding affinity.

Scientific Research Applications

Biological Activities

Research indicates that imidazo[1,2-b]pyridazine derivatives, including N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar structures have been reported to activate NAMPT (Nicotinamide adenine dinucleotide phosphate) pathways, leading to increased cellular NAD+ levels, which are crucial for cellular metabolism and survival under stress conditions .
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to disease processes, which could be pivotal in drug development for conditions such as diabetes and neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • A study demonstrated its efficacy in enhancing NAD+ levels in cellular models, suggesting its role in metabolic regulation .
  • Another investigation focused on its anticancer properties, revealing that the compound could effectively inhibit proliferation in specific cancer cell lines .

Comparison with Similar Compounds

Core Heterocycle Modifications

The imidazo[1,2-b]pyridazine scaffold is critical for bioactivity. Key analogs and their differences include:

Compound Name Core Structure Substituents Biological Target Key Findings
Target Compound Imidazo[1,2-b]pyridazine 2-methyl, 6-(4-bromophenyl carboxamide) Fyn kinase (inferred) Likely kinase inhibitor; bromophenyl enhances binding
N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 2-methyl, 6-(4-bromo-3-methylphenyl carboxamide) Not specified Additional methyl on phenyl may improve selectivity but reduce solubility
(R)-IPMICF16 Imidazo[1,2-b]pyridazine 3-carboxamide with fluorophenyl-pyrrolidine Tropomyosin receptor kinase Fluorine and pyrrolidine enhance CNS penetration and selectivity
Compound 13 () Imidazo[1,2-b]pyridazine 8-amine, chloro, methoxy-sulfonylphenyl PI4KB Chloro and sulfonyl groups critical for PI4KB inhibition (IC50 < 10 nM)

Key Insight : Modifications to the carboxamide-linked aryl group (e.g., bromo vs. fluoro) and heterocyclic substituents (methyl vs. chloro) significantly alter target affinity and pharmacokinetics.

Halogen Substitution Effects

The 4-bromophenyl group is a hallmark of the target compound. Evidence from maleimide inhibitors () suggests halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL):

Compound Halogen IC50 (μM)
N-(4-fluorophenyl)maleimide F 5.18
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34

However, in kinase-targeted analogs (e.g., ), bromine’s larger van der Waals radius may improve hydrophobic interactions in binding pockets compared to smaller halogens .

Carboxamide-Linked Aryl Group Variations

The 4-bromophenyl carboxamide is structurally analogous to compounds in and :

Compound Aryl Group Core Structure Activity
Target Compound 4-bromophenyl Imidazo[1,2-b]pyridazine Kinase inhibition (inferred)
N-(4-bromophenyl)quinoline-2-carboxamide (5c) 4-bromophenyl Quinoline Synthetic intermediate; no activity reported
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide 4-bromophenyl Imidazo[1,2-a]pyridine Hydrazide group may confer chelation potential

Key Insight: Replacing quinoline with imidazopyridazine (as in the target compound) likely enhances kinase selectivity due to the smaller, more rigid core.

Q & A

Q. Optimization Tips :

  • Use DMF or dichloromethane as solvents for high solubility of intermediates .
  • Control temperature (e.g., 0–10°C for sensitive steps like aldehyde formation, as seen in analogous imidazo[1,2-a]pyridines) .
  • Monitor reactions via TLC or HPLC to track intermediate formation .

Which characterization techniques are critical for confirming the structure and purity of this compound?

Q. Essential Methods :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., distinguishing methyl and bromophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C14H11BrN4O; 354.17 g/mol) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. Reference Data :

PropertyValueSource
Molecular FormulaC14H11BrN4O
IUPAC NameThis compound
InChI KeyInChI=1S/C14H11BrN4O/c1-9-8-19-13(16-9)...

How should researchers design initial biological screens to evaluate its therapeutic potential?

Q. Screening Strategies :

  • Kinase Inhibition Assays : Prioritize kinases linked to imidazo[1,2-b]pyridazines (e.g., TAK1, p38 MAPK) using ATP-competitive binding assays .
  • Antimicrobial Testing : Use MIC assays against Gram-positive bacteria and fungi, as structural analogs show activity in these areas .
  • Cytotoxicity Profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to identify apoptosis or proliferation effects .

Controls : Include known kinase inhibitors (e.g., imatinib) and reference antimicrobials (e.g., ciprofloxacin) to benchmark activity .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be conducted to optimize its bioactivity?

Q. Methodology :

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 4-bromophenyl position to assess steric/electronic effects .
  • Core Modifications : Replace the pyridazine ring with triazolo[4,3-b]pyridazine to evaluate kinase selectivity changes .

Q. Data-Driven SAR :

Analog StructureKey ModificationObserved Activity ChangeSource
N-(3-fluorophenyl)-2-methyl analogFluorine substitutionEnhanced kinase selectivity
6-Methoxyimidazo[1,2-b]pyridazineMethoxy additionImproved solubility

Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase active sites .

What strategies identify its molecular targets and elucidate mechanisms?

Q. Target Identification :

  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify hits .
  • CRISPR-Cas9 Knockout : Validate targets by knocking out candidate genes (e.g., MAPK14) and assessing resistance .

Q. Mechanistic Studies :

  • Western Blotting : Measure phosphorylation levels of downstream effectors (e.g., ERK1/2 for MAPK pathway analysis) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability post-treatment .

How to resolve contradictions in biological data across studies?

Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) can alter apparent potency .
  • Cell Line Heterogeneity : Use isogenic cell lines to control for genetic background effects .

Q. Resolution Workflow :

Replicate Experiments : Repeat under standardized conditions (pH, temperature, serum content) .

Meta-Analysis : Compare data with structurally similar compounds (e.g., triazolopyridazines) to identify trends .

Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.